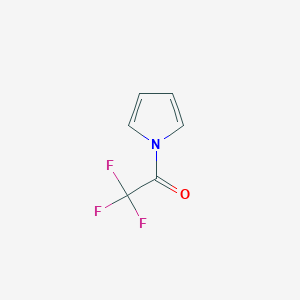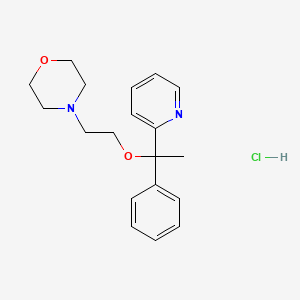
1-(Trifluoroacetyl)pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Trifluoroacetyl)pyrrole is a fluorinated pyrrole derivative characterized by the presence of a trifluoroacetyl group attached to the nitrogen atom of the pyrrole ring.
準備方法
Synthetic Routes and Reaction Conditions: 1-(Trifluoroacetyl)pyrrole can be synthesized through several methods. One common approach involves the reaction of pyrrole with trifluoroacetic anhydride in the presence of a suitable solvent such as benzene at low temperatures (0°C) . Another method includes the use of trifluoroacetyl chloride as the trifluoroacetylating agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
化学反応の分析
Types of Reactions: 1-(Trifluoroacetyl)pyrrole undergoes various chemical reactions, including:
Electrophilic Substitution: The trifluoroacetyl group activates the pyrrole ring towards electrophilic substitution reactions, such as halogenation and nitration.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride.
Oxidation: Oxidative reactions can convert this compound into various oxidized derivatives.
Common Reagents and Conditions:
Halogenation: Reagents like N-bromosuccinimide (NBS) and bromine are commonly used for halogenation reactions.
Reduction: Sodium borohydride is a typical reducing agent used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate and hydrogen peroxide are employed for oxidation reactions.
Major Products Formed:
Halogenated Pyrroles: Products like 3-bromo-1-(trifluoroacetyl)pyrrole are formed through halogenation.
Alcohol Derivatives: Reduction reactions yield alcohol derivatives of this compound.
Oxidized Compounds: Various oxidized derivatives are produced through oxidation reactions.
科学的研究の応用
1-(Trifluoroacetyl)pyrrole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex fluorinated compounds and heterocycles.
Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of agrochemicals and materials with specialized properties.
作用機序
The mechanism of action of 1-(Trifluoroacetyl)pyrrole involves its interaction with molecular targets through the trifluoroacetyl group. This group enhances the compound’s electrophilicity, facilitating its binding to nucleophilic sites on enzymes and receptors. The pathways involved include inhibition of enzyme activity and modulation of receptor functions .
類似化合物との比較
2-(Trifluoroacetyl)pyrrole: Similar in structure but with the trifluoroacetyl group at the 2-position.
3-(Trifluoroacetyl)pyrrole: Another isomer with the trifluoroacetyl group at the 3-position.
Uniqueness: 1-(Trifluoroacetyl)pyrrole is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .
特性
分子式 |
C6H4F3NO |
|---|---|
分子量 |
163.10 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-pyrrol-1-ylethanone |
InChI |
InChI=1S/C6H4F3NO/c7-6(8,9)5(11)10-3-1-2-4-10/h1-4H |
InChIキー |
QIZWBTIFYIMVSA-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=C1)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![9h-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9ci)](/img/structure/B13793361.png)
![N-Cyclopentyl-2-[[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio]-1H-benzimidazole-1-acetamide](/img/structure/B13793362.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B13793368.png)





